![molecular formula C23H16FN5O2 B2822737 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide CAS No. 852450-24-9](/img/structure/B2822737.png)
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Computational and Pharmacological Potential
Research has explored the computational and pharmacological potentials of pyrazole derivatives, including their interactions with biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase (5-LOX). These studies indicate that these compounds may have therapeutic potential due to their moderate inhibitory effects, suggesting possible applications in treating inflammation, pain, and potentially cancer (Faheem, 2018).
Imaging and Diagnostic Applications
Substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their selectivity and affinity towards peripheral benzodiazepine receptors (PBRs), indicating their utility in positron emission tomography (PET) imaging for neurodegenerative disorders. These compounds show high in vitro affinity, with potential applications in the study and diagnosis of diseases like Alzheimer's (Fookes et al., 2008).
Translocator Protein Ligands
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds exhibit subnanomolar affinity for TSPO, demonstrating their potential as in vivo PET radiotracers for detecting and studying neuroinflammation (Damont et al., 2015).
Anti-Proliferative Activity
Research on pyridine, pyrazoloyridine, and furopyridine derivatives has shown that these compounds can act as CDK2 inhibitors, offering potential applications in cancer therapy. Some derivatives exhibited significant in vitro inhibition against various human cancer cell lines, indicating their role in designing new therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).
Herbicidal Activity
Pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown good inhibition activities against certain plants, suggesting their potential use in developing new herbicides. This indicates a broader application of these compounds beyond pharmacology, into agricultural chemistry (Luo et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCVKMUXSFKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

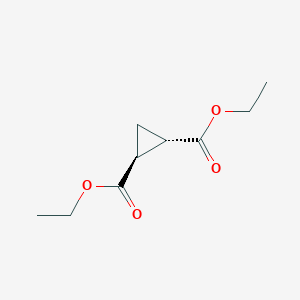
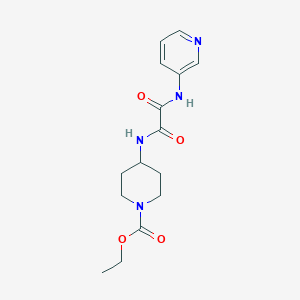
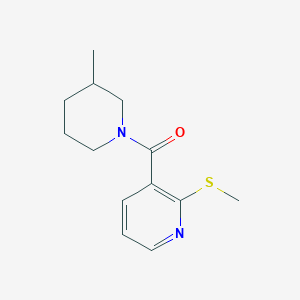
![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B2822665.png)

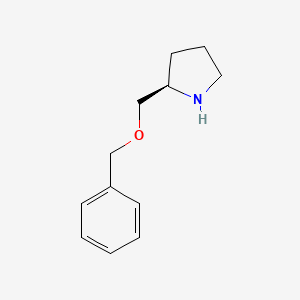
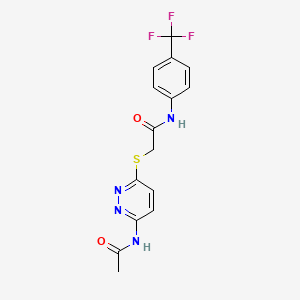

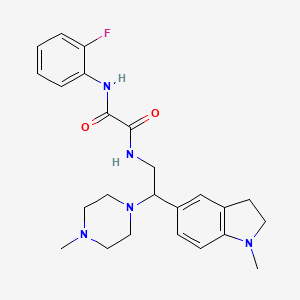

![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)

